(4-Adamantan-1-ylpiperazin-1-yl)(4-tert-butylphenyl)methanone
Description
1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE is a synthetic organic compound that combines the structural features of adamantane, piperazine, and tert-butylbenzoyl groups
Properties
Molecular Formula |
C25H36N2O |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)22-6-4-21(5-7-22)23(28)26-8-10-27(11-9-26)25-15-18-12-19(16-25)14-20(13-18)17-25/h4-7,18-20H,8-17H2,1-3H3 |
InChI Key |
QBFYKDJUGOTMML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Adamantyl Derivative: Starting with adamantane, a Friedel-Crafts alkylation reaction can introduce a functional group at the 1-position.
Piperazine Introduction: The adamantyl derivative is then reacted with piperazine under suitable conditions to form the intermediate.
Benzoylation: Finally, the intermediate is subjected to benzoylation using 4-tert-butylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reagents used.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with specific binding sites. The tert-butylbenzoyl group may contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives and piperazine-based molecules. Compared to these, 1-(ADAMANTAN-1-YL)-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:
1-Adamantylamine: An adamantane derivative with potential antiviral properties.
4-Benzoylpiperazine: A piperazine derivative used in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
